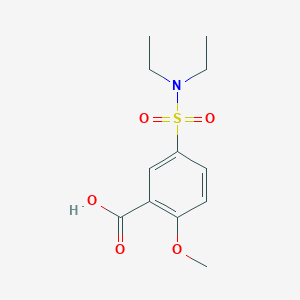

5-(Diethylsulfamoyl)-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylsulfamoyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNSPBSLLYUPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid

Technical Guide: 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid

Executive Summary

5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS: 168890-57-1) is a specialized benzoic acid derivative featuring a sulfonamide moiety. Structurally, it acts as a lipophilic hybrid between the uricosuric agent Etebenecid and the core acid scaffold of benzamide antipsychotics like Sulpiride .

This guide details the physicochemical profile, synthesis pathways, and pharmacological utility of this compound. It is primarily utilized in medicinal chemistry as a building block for dopamine D2/D3 receptor ligands and as a chemical probe for Organic Anion Transporters (OATs) due to its structural homology with Probenecid-class inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1]

This molecule is characterized by a central benzene ring substituted with a carboxylic acid (C1), a methoxy group (C2), and a diethylsulfamoyl group (C5). The presence of the diethyl-substituted sulfonamide significantly increases lipophilicity compared to its parent metabolite, 5-sulfamoyl-2-methoxybenzoic acid (Sulpiride Impurity D).

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 5-(Diethylsulfamoyl)-2-methoxybenzoic acid | |

| CAS Number | 168890-57-1 | |

| Molecular Formula | C₁₂H₁₇NO₅S | |

| Molecular Weight | 287.33 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Poorly soluble in water (acidic form) |

| pKa (Acid) | ~3.8 – 4.2 (Predicted) | Carboxylic acid ionization |

| pKa (Sulfonamide) | None | The nitrogen is fully substituted (diethyl), removing the acidic proton found in primary sulfonamides.[1] |

| LogP | ~1.9 – 2.1 | Significantly more lipophilic than Sulpiride acid (LogP ~0.5) |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 5 |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzoic acid follows a classic electrophilic aromatic substitution pathway, leveraging the directing effects of the methoxy group.

Mechanism of Action (Synthesis)

-

Regioselectivity: The starting material, 2-methoxybenzoic acid (o-anisic acid), contains a methoxy group (ortho/para director) and a carboxyl group (meta director). Both groups direct electrophilic attack to position 5, ensuring high regioselectivity.

-

Chlorosulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at C5.

-

Amination: Nucleophilic attack by diethylamine displaces the chloride to form the sulfonamide.

Protocol: Step-by-Step Synthesis

Reagents:

-

2-Methoxybenzoic acid (o-Anisic acid)

-

Chlorosulfonic acid (ClSO₃H)[2]

-

Diethylamine (Et₂NH)

-

Thionyl chloride (optional, if activation is needed)

-

Dichloromethane (DCM) or Chloroform

Step 1: Preparation of 5-(Chlorosulfonyl)-2-methoxybenzoic acid

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a gas trap (to neutralize HCl gas).

-

Cooling: Place 0.1 mol of 2-methoxybenzoic acid in the flask. Cool to 0°C in an ice bath.

-

Addition: Dropwise add 0.5 mol (excess) of Chlorosulfonic acid over 30 minutes. Maintain temperature <5°C.

-

Reaction: Remove ice bath and stir at room temperature for 2 hours. Then, heat to 60°C for 2 hours to drive the reaction to completion.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum. Note: Use immediately to prevent hydrolysis.

Step 2: Amination to 5-(Diethylsulfamoyl)-2-methoxybenzoic acid

-

Dissolution: Dissolve the crude sulfonyl chloride from Step 1 in anhydrous DCM (10 mL/g).

-

Base Addition: Cool to 0°C. Add 2.5 equivalents of Diethylamine dropwise. (Excess amine acts as a scavenger for the HCl generated).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup:

-

Acidify the mixture with 1N HCl to pH 2–3 (this protonates the carboxylic acid and extracts excess diethylamine into the aqueous layer).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Visualization: Synthesis Pathway

Figure 1: Synthetic route from o-anisic acid via chlorosulfonation and amination.

Part 3: Structural Analysis & Pharmacological Applications

This compound is a structural analog of two distinct classes of bioactive molecules: Uricosurics (Etebenecid) and Benzamide Antipsychotics (Sulpiride).

OAT Inhibition & Uricosuric Potential

The molecule shares the p-sulfamoylbenzoic acid pharmacophore with Etebenecid and Probenecid .

-

Mechanism: Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule recognize the anionic carboxylate head. The lipophilic tail (diethylsulfamoyl) interacts with the hydrophobic pocket of the transporter, blocking the reabsorption of uric acid or the secretion of other drugs (e.g., Penicillin).

-

SAR Comparison:

-

Etebenecid: 4-(diethylsulfamoyl)benzoic acid.[4]

-

Subject: 5-(diethylsulfamoyl)-2-methoxybenzoic acid.

-

Impact of Methoxy: The 2-methoxy group introduces steric bulk and electron donation. While this may slightly reduce potency compared to Etebenecid due to steric clash in the OAT binding site, it increases metabolic stability against ring oxidation.

-

Benzamide Scaffold (Dopamine Receptor Ligands)

The 2-methoxy-5-sulfamoylbenzoic acid core is the "acid half" of the antipsychotic Sulpiride .

-

Research Application: This molecule serves as a lipophilic precursor. By reacting the carboxylic acid with various diamines (e.g., 1-ethyl-2-aminomethylpyrrolidine), researchers can synthesize N,N-diethyl analogs of Sulpiride to study the effect of sulfonamide substitution on D2 receptor binding affinity and blood-brain barrier (BBB) penetration.

-

Lipophilicity: The N,N-diethyl substitution significantly raises LogP compared to the primary sulfonamide of Sulpiride, potentially enhancing CNS entry in derived ligands.

Visualization: Pharmacophore Comparison

Figure 2: Structural relationship between the subject molecule, Etebenecid, and Sulpiride.[4]

Part 4: Analytical Methods

To validate the identity and purity of 5-(diethylsulfamoyl)-2-methoxybenzoic acid, the following HPLC method is recommended.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 280 nm |

| Retention Time | Expected ~8.5 - 9.5 min (elutes later than unsubstituted sulfonamides) |

References

-

Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 16463044, 5-(diethylsulfamoyl)-2-methoxybenzoic acid. Retrieved from [Link]

-

Structural Analog (Etebenecid): National Center for Advancing Translational Sciences. Etebenecid (Inxight Drugs).[1][5][6] Retrieved from [Link]

-

Synthesis Precursor: PrepChem. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from [Link]

-

Pharmacological Context: DrugBank Online. Sulpiride: Pharmacology and Structure. Retrieved from [Link]

-

OAT Inhibition Mechanisms: Burckhardt, G. (2012). Drug transport by the organic anion transporters, OATs. Comprehensive Physiology. Retrieved from [Link]

Sources

5-(Diethylsulfamoyl)-2-methoxybenzoic acid CAS number and identification

An In-Depth Technical Guide to 5-(Diethylsulfamoyl)-2-methoxybenzoic acid: Synthesis, Identification, and Analysis

Abstract

This technical guide provides a comprehensive overview of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and drug development. This document details the compound's core chemical identity, provides a robust, field-proven synthetic pathway, and outlines a multi-technique analytical workflow for its unambiguous identification and purity assessment. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and reliable framework for working with this and structurally related molecules. We will explore the causality behind experimental choices, from reaction mechanisms to the selection of analytical instrumentation, to ensure a deep and applicable understanding.

Core Chemical Identity & Physicochemical Properties

5-(Diethylsulfamoyl)-2-methoxybenzoic acid is an organic compound featuring a benzoic acid core, substituted with a methoxy group and a diethylsulfamoyl group. Understanding its fundamental properties is the first step in any research or development workflow.

| Property | Value | Source(s) |

| CAS Number | 168890-57-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO₅S | [1][2] |

| Molecular Weight | 287.33 g/mol | [1] |

| IUPAC Name | 5-(diethylsulfamoyl)-2-methoxybenzoic acid | N/A |

| Common Synonyms | 5-[(Diethylamino)sulfonyl]-2-methoxybenzoic acid | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| SMILES | CCN(S(C1=CC(C(O)=O)=C(OC)C=C1)(=O)=O)CC | [1] |

| InChIKey | DZNSPBSLLYUPOK-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Rationale

The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is most effectively achieved via a two-step process starting from the readily available 2-methoxybenzoic acid (o-anisic acid). The logic of this pathway is to first introduce the sulfonyl chloride group onto the aromatic ring and then perform a nucleophilic substitution with diethylamine.

Diagram of Synthetic Workflow

Caption: Integrated workflow for the identification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR):

-

Rationale: This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Predicted Spectrum (in CDCl₃ or DMSO-d₆):

-

~1.2 ppm (triplet, 6H): The six protons of the two methyl (-CH₃) groups of the diethylamino moiety, split by the adjacent methylene protons.

-

~3.3 ppm (quartet, 4H): The four protons of the two methylene (-CH₂) groups, split by the adjacent methyl protons.

-

~4.0 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

-

~7.2-8.2 ppm (multiplets, 3H): The three aromatic protons on the benzene ring. Their exact shifts and splitting patterns (doublets, doublet of doublets) depend on their positions relative to the electron-withdrawing sulfamoyl group and the electron-donating methoxy group.

-

~10-13 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (-COOH) group. This signal may be exchangeable with D₂O.

-

-

-

¹³C NMR (Carbon NMR):

-

Rationale: This technique determines the number of different types of carbon atoms in the molecule.

-

Predicted Spectrum:

-

~14 ppm: Methyl carbons of the ethyl groups.

-

~43 ppm: Methylene carbons of the ethyl groups.

-

~57 ppm: Methoxy carbon.

-

~115-140 ppm: Six distinct signals for the aromatic carbons.

-

~165-170 ppm: The carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound and offers information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

-

Expected Results (Electrospray Ionization - ESI):

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

2970-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.

-

~1700 cm⁻¹ (strong): C=O (carbonyl) stretch of the carboxylic acid.

-

~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is typically suitable for a molecule of this polarity. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Exemplary HPLC Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Example Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm. A photodiode array (PDA) detector is ideal for confirming peak purity.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL and dilute as necessary.

-

Analysis: Inject the sample and integrate the peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥95% is generally considered acceptable for many research applications. [3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar sulfamoyl benzoic acids and anisic acid derivatives can be used to infer its hazard profile.

-

Potential Hazards:

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [7][8] * Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. [4][7] * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [4]

-

Applications and Research Context

Substituted sulfamoyl benzoic acids are a recognized class of compounds in medicinal chemistry. They often serve as crucial intermediates or scaffolds in the synthesis of pharmacologically active agents. For instance, related structures are key intermediates in the synthesis of antipsychotic drugs like amisulpride. [9]Furthermore, sulfamoyl benzoic acid analogues have been specifically designed and synthesized as potent and selective agonists for receptors such as the LPA₂ receptor, which is implicated in protective effects in the gut, highlighting their potential in targeted drug discovery. [10]The unique combination of a carboxylic acid (a potential hydrogen bond donor/acceptor and metal chelator), a sulfonamide (a bioisostere for other functional groups), and a substituted aromatic ring makes this scaffold a versatile starting point for developing new therapeutic agents.

References

-

5-[(Diethylamino)sulfonyl]-2-methoxybenzoic acid . Appchem. [Link]

-

5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) . PubChemLite. [Link]

-

Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) . PrepChem.com. [Link]

-

2-Methoxy-5-sulfamoylbenzoic acid . PubChem, National Institutes of Health. [Link]

- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

-

Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor . PubMed, National Institutes of Health. [Link]

-

Environmental Chemistry Method Review Report . U.S. Environmental Protection Agency. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. PubChemLite - 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) [pubchemlite.lcsb.uni.lu]

- 3. 2-Methoxy-5-sulfamoylbenzoic acid, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. gustavus.edu [gustavus.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in water vs organic solvents

Executive Summary & Compound Identity

5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS 168890-57-1 ) is a specialized benzoic acid derivative characterized by a lipophilic diethylsulfamoyl tail and a polar carboxylic acid head.[1] Structurally analogous to the uricosuric agent Probenecid and the antipsychotic intermediate 2-methoxy-5-sulfamoylbenzoic acid , this compound presents a distinct solubility profile governed by its amphiphilic nature.[1]

Unlike primary sulfonamides, the diethyl-substituted nitrogen in this molecule lacks an acidic proton, rendering the sulfonamide moiety non-ionizable and significantly more lipophilic. Consequently, the solubility behavior is dominated by the carboxylic acid functionality (pKa ~3.5–4.0) and the lipophilic interactions of the diethyl and methoxy groups.

This guide provides a derived solubility profile based on Structure-Activity Relationships (SAR) with validated analogs, alongside rigorous protocols for experimental verification and purification.

Chemical Profile

| Property | Detail |

| Chemical Name | 5-(Diethylsulfamoyl)-2-methoxybenzoic acid |

| CAS Number | 168890-57-1 |

| Molecular Formula | C₁₂H₁₇NO₅S |

| Molecular Weight | ~287.33 g/mol |

| Key Functional Groups | Carboxylic Acid (Hydrophilic/Ionizable), Methoxy (H-bond acceptor), Diethylsulfamoyl (Lipophilic/Polar Aprotic) |

| Predicted pKa | ~3.8 (Carboxylic Acid) |

Solubility Profile: Water vs. Organic Solvents[1][3]

The solubility of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is strictly pH-dependent in aqueous media and polarity-dependent in organic solvents .[1]

Aqueous Solubility (pH Dependency)

In water, the compound behaves as a weak acid.

-

Acidic pH (pH < 3): The molecule exists in its protonated, neutral form. Solubility is negligible (< 0.1 mg/mL) due to the high lipophilicity of the diethylsulfamoyl group and the aromatic ring.

-

Basic pH (pH > 6): The carboxylic acid deprotonates to form the carboxylate anion. Solubility increases dramatically (> 50 mg/mL ), allowing the formation of stable sodium or potassium salts.

Organic Solvent Profile

The "like dissolves like" principle applies, but with nuance regarding the sulfonamide dipole.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (> 100 mg/mL) | Strong dipole-dipole interactions with the sulfonyl group; disrupts intermolecular H-bonding.[1] |

| Ketones | Acetone, MEK | High (> 50 mg/mL) | The carbonyl oxygen accepts H-bonds from the carboxylic acid; alkyl chains solvate the diethyl tail. |

| Alcohols | Methanol, Ethanol | Good (20–50 mg/mL) | Soluble, but temperature-dependent. Ideal for cooling crystallization.[1] |

| Chlorinated | DCM, Chloroform | Moderate (10–30 mg/mL) | Good solvation of the lipophilic core; often used for extraction from acidified aqueous phases. |

| Ethers | THF, Dioxane | Good (> 30 mg/mL) | Excellent H-bond acceptors; THF is the preferred solvent for synthesis reactions. |

| Alkanes | Hexane, Heptane | Poor (< 1 mg/mL) | Lack of polarity prevents solvation of the sulfonyl and carboxyl groups. Used as anti-solvents.[1][2] |

Experimental Protocol: Solubility Determination

To generate precise solubility data for your specific batch (crucial for process validation), use the Equilibrium Shake-Flask Method coupled with HPLC quantification. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic dissolution tests.

Workflow Visualization

Figure 1: Standardized Equilibrium Solubility Determination Workflow.

Detailed Methodology

-

Preparation: Add excess 5-(Diethylsulfamoyl)-2-methoxybenzoic acid to 10 mL of the target solvent in a glass vial. Ensure visible solid remains (supersaturation).

-

Equilibration: Place vials in a shaking incubator at the target temperature (e.g., 25°C, 40°C) for 24–48 hours.

-

Tip: For viscous solvents (DMSO), use magnetic stirring instead of shaking.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter.

-

Critical: If measuring at elevated temperatures, pre-heat the syringe and filter to prevent precipitation during transfer.

-

-

Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze.

-

HPLC Condition: C18 Column, Mobile Phase A: 0.1% Phosphoric Acid, B: Acetonitrile. Gradient elution. Detection @ 254 nm.[1]

-

Thermodynamic Modeling

For process scale-up, single-point solubility is insufficient.[1] You must model solubility as a function of temperature to design cooling crystallization processes.

The Modified Apelblat Equation is the industry standard for correlating solubility (

-

x: Mole fraction solubility.[3]

-

A, B, C: Empirical constants derived from regression of experimental data.

Application:

-

Measure solubility at 283K, 293K, 303K, 313K, and 323K.

-

Plot

vs -

If the plot is linear,

(Enthalpy of dissolution) is constant. A positive slope indicates an endothermic process, confirming that cooling crystallization is a viable purification strategy.

Purification & Crystallization Strategies

Based on the solubility profile, two primary purification methods are recommended.

Strategy A: pH-Swing Crystallization (Recommended)

Leverages the dramatic solubility difference between the ionized salt and the free acid.

-

Dissolution: Dissolve crude solid in 1M NaOH (aq). The compound forms a soluble sodium salt. Impurities insoluble in water (non-polar byproducts) are removed by filtration.

-

Precipitation: Slowly add 1M HCl to the filtrate while stirring. As pH drops below 3.5, the free acid precipitates.

-

Isolation: Filter and wash with water to remove inorganic salts (NaCl).

Strategy B: Cooling Crystallization

Leverages the temperature dependence in alcohols.

-

Dissolution: Dissolve crude solid in boiling Ethanol (or Methanol).

-

Cooling: Slowly cool the solution to 0–5°C.

-

Anti-Solvent (Optional): If yield is low, add cold Water or Hexane to force precipitation.

Purification Workflow Diagram

Figure 2: pH-Swing Purification Process for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.

References

-

PubChem. (2025).[5] Compound Summary: 2-methoxy-5-sulfamoylbenzoic acid (Structural Analog).[1] National Library of Medicine. [Link][1]

-

Han, R., et al. (2024).[4] Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

Comprehensive Characterization of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid: Ionization and Physicochemical Profiling

Executive Summary

5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS 168890-57-1) represents a class of benzoic acid derivatives where the ionization behavior is governed by the interplay between the carboxylic acid core and the electron-withdrawing sulfamoyl substituent. Accurate determination of its dissociation constant (pKa) is critical for predicting its solubility, lipophilicity (logD), and membrane permeability in early-stage drug development.

This guide provides a definitive technical analysis of the compound's ionization profile. It synthesizes theoretical modeling based on Hammett electronic effects with rigorous experimental protocols (Potentiometric and UV-metric titration) to establish a self-validating characterization workflow.

Chemical Identity and Structural Analysis[1][2][3][4]

Before establishing the ionization profile, we must dissect the electronic environment of the ionizable centers.

-

IUPAC Name: 5-(Diethylsulfamoyl)-2-methoxybenzoic acid[1][2]

-

Molecular Formula:

[1][3] -

Molecular Weight: 287.33 g/mol

-

Core Scaffold: Benzoic Acid

-

Substituents:

-

Position 1: Carboxylic Acid (-COOH). The primary ionizable center.

-

Position 2 (Ortho): Methoxy group (-OCH3). Exerts an electron-donating effect via resonance but an electron-withdrawing effect via induction. The ortho position often results in steric twisting, potentially strengthening the acid slightly compared to para-isomers.

-

Position 5 (Meta to COOH): Diethylsulfamoyl group (

). The sulfonyl moiety is strongly electron-withdrawing (

-

Ionization Sites

Contrary to primary sulfonamides (e.g., sulfanilamide, pKa ~10.4), the tertiary sulfonamide group in this molecule lacks a dissociable proton on the nitrogen. Consequently, it contributes to the molecule's polarity but does not participate in acid-base equilibrium within the physiological pH range (1–14).

Theoretical pKa Prediction

In the absence of literature values, we apply the Hammett Equation to predict the thermodynamic pKa.

-

Reference (

): 2-Methoxybenzoic acid (o-Anisic acid) has a pKa of 4.09 . We use this as the baseline to account for the complex ortho-effect of the methoxy group. -

Substituent Effect (

): The 5-diethylsulfamoyl group is para to the methoxy group and meta to the carboxylic acid. We use the Hammett constant for the meta-sulfonyl group (-

for

-

The diethyl substitution slightly increases electron density on the sulfur, lowering

slightly, estimated at 0.55 .

-

for

-

Reaction Constant (

): For benzoic acid ionization in water at 25°C,

Calculation:

Predicted pKa Range: 3.4 – 3.7

Visualization of Ionization Equilibrium

Caption: Equilibrium shift of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid. The pKa acts as the pH midpoint where [HA] = [A-].

Experimental Determination Protocols

To validate the theoretical prediction, two complementary methods are recommended. The choice depends on the intrinsic solubility (

Method A: Potentiometric Titration (The "Gold Standard")

Best for: Compounds with aqueous solubility > 0.5 mM.

Principle: Measures the change in pH upon addition of a standard base titrant. The pKa is derived from the buffer region of the titration curve using the Henderson-Hasselbalch equation.

Protocol:

-

Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).

-

Acidification: Add small volume of 0.1 M HCl to bring starting pH to ~2.0 (ensures 100% protonation).

-

Titration: Titrate with 0.1 M carbonate-free KOH using a high-precision autoburette (e.g., Mettler Toledo or Sirius T3).

-

Data Acquisition: Record pH after each addition (0.5 - 2.0 µL steps) once stability criteria (<0.2 mV/s drift) are met.

-

Analysis: Plot the Bjerrum difference curve (

vs pH). The pKa corresponds to

Method B: UV-Metric Titration (The "Problem Solver")

Best for: Poorly soluble compounds (solubility < 0.1 mM) or when sample quantity is limited.

Principle: Exploits the spectral shift (bathochromic or hypsochromic) of the benzoic acid chromophore upon ionization.

Protocol:

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Titration: Spike stock into a buffer system (D-PAS) to reach ~20-50 µM concentration.

-

pH Sweep: Adjust pH from 2.0 to 7.0 while continuously circulating the sample through a flow cell in a diode-array spectrophotometer.

-

Detection: Monitor absorbance at 230–300 nm. The isosbestic point confirms a two-state equilibrium.

-

Calculation: Use multi-wavelength analysis (Target Factor Analysis) to deconvolute the spectra of HA and A- and calculate pKa.

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal pKa determination methodology based on compound solubility.

Biopharmaceutical Implications

Understanding the pKa (~3.5) allows us to model the behavior of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in the human body.

Solubility Profile

-

Stomach (pH 1.5 - 2.0): The compound exists almost exclusively in the neutral (HA) form. Solubility will be limited to its intrinsic solubility (

). -

Intestine (pH 6.5 - 7.4): The pH is significantly higher than the pKa (

).-

Using the Henderson-Hasselbalch equation:

-

Result: The compound is >99.9% ionized. Solubility will be high, driven by the anionic species.

-

Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent.

-

LogP (Neutral): Estimated ~1.9 (Moderate lipophilicity).

-

LogD (pH 7.4): Will be significantly lower than LogP due to ionization.

-

Implication: The molecule is highly polar at physiological pH, suggesting it will not passively cross membranes easily in the intestine unless a specific transporter is involved, or if the "ion-pair" absorption mechanism applies.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

PubChem. (n.d.). 5-(Diethylsulfamoyl)-2-methoxybenzoic acid (Compound CID 16463044).[1] National Library of Medicine. Link

Sources

Literature review on 5-(Diethylsulfamoyl)-2-methoxybenzoic acid derivatives

An In-Depth Technical Guide to 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights

Introduction: A Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. Among these, sulfonylbenzoic acid derivatives have emerged as a significant class of compounds, prized for their diverse biological activities and tunable physicochemical properties.[1] The unique combination of a sulfonyl (–SO₂–) group and a carboxylic acid (–COOH) group on a benzoic acid framework creates a molecule with distinct electronic and steric characteristics, enabling interaction with a wide array of biological targets.[1]

This technical guide focuses on a specific, promising subclass: 5-(Diethylsulfamoyl)-2-methoxybenzoic acid and its derivatives. This core structure offers several strategic advantages for medicinal chemists. The diethylsulfamoyl group provides a handle for modulating lipophilicity and engaging in specific hydrogen bond interactions. The methoxy group at the 2-position influences the conformation and electronic properties of the benzoic acid ring, which can be critical for target binding.[2] The carboxylic acid is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor to anchor the molecule within a protein's active site.[3]

Derivatives built upon this scaffold have shown potential across multiple therapeutic areas, including metabolic diseases, oncology, and inflammation.[1][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), biological activities, and pharmacokinetic profiles of these compounds, offering a foundation for future discovery efforts.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid derivatives typically begins with a readily available starting material, o-anisic acid (2-methoxybenzoic acid). The key transformations involve introducing the sulfonyl group and then functionalizing it to create the desired derivatives.

Core Synthesis: Formation of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid

The foundational intermediate is generated via an electrophilic aromatic substitution (chlorosulfonation) on o-anisic acid. This step must be carefully controlled to ensure regioselectivity for the 5-position, which is activated by the methoxy group and directed by its ortho-, para-directing nature.

Detailed Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid [6]

-

Reaction Setup: To a stirred mixture of dichloroethane (72 ml), add o-anisic acid (26.8 g) and sodium chloride (10 g) in a reaction vessel equipped for controlled addition and temperature monitoring.

-

Reagent Addition: Over a period of 6 hours, slowly add chlorosulfonic acid (55 ml) while maintaining the reaction temperature at 20°C. Causality: The slow addition and temperature control are critical to manage the exothermic nature of the reaction and prevent unwanted side products.

-

Reaction Progression: Warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C. Maintain this temperature for 17 hours to drive the reaction to completion.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it into 300 g of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(Chlorosulfonyl)-2-methoxybenzoic acid.

Derivatization: From Sulfonyl Chloride to Sulfonamides

The highly reactive sulfonyl chloride intermediate is the gateway to a vast library of derivatives. The most common reaction is amination to form sulfonamides.

Detailed Experimental Protocol: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid

-

Reaction Setup: Dissolve 5-(Chlorosulfonyl)-2-methoxybenzoic acid (1 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Amine Addition: Cool the solution to 0°C in an ice bath. Add diethylamine (2.2 eq.) dropwise. An organic base like triethylamine (1.1 eq.) is often included to act as a scavenger for the HCl byproduct. Causality: Using a slight excess of the amine and an additional base ensures the complete consumption of the sulfonyl chloride and neutralizes the acid formed, preventing potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.

The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for derivatives.

Part 2: Biological Activities and Therapeutic Potential

Sulfonylbenzoic acid derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The specific derivatives of 5-(diethylsulfamoyl)-2-methoxybenzoic acid have been investigated for several key therapeutic applications.

Metabolic Diseases: PPAR-α Agonism

One of the most well-documented activities for a derivative of this class is as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[4] PPAR-α is a key regulator of lipid metabolism, and its agonists are used to treat dyslipidemia by lowering triglyceride levels.

-

Lead Compound: 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a close analog, demonstrated potent PPAR-α agonism and favorable pharmacokinetic properties in preclinical species, leading to projections of an efficacious human dose for triglyceride reduction.[4] This highlights the potential of the sulfamoylbenzoic acid scaffold in designing next-generation metabolic drugs.

Oncology: Kinase Inhibition

The structurally related fragment, 5-(ethylsulfonyl)-2-methoxyaniline, is a crucial precursor in the synthesis of numerous protein kinase inhibitors.[5] This aniline is a component in over 100 compounds with antitumor properties, targeting kinases such as VEGFR2, EGFR, and CDKs.[5]

-

Mechanism of Action: These compounds often function as "hinge-binders," where the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region. The 5-(ethylsulfonyl)-2-methoxy substitution pattern provides the necessary electronic and steric profile for potent and selective inhibition. For instance, derivatives of N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-phenyloxazol-2-amines have shown potent antiangiogenic activity by inhibiting VEGFR2 with IC₅₀ values in the nanomolar range.[5] This suggests that derivatives of 5-(diethylsulfamoyl)-2-methoxybenzoic acid could be promising candidates for development as kinase inhibitors.

Anti-inflammatory Activity

Many sulfonylbenzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] While specific studies on the diethylsulfamoyl series are limited, related 5-substituted benzoic acid derivatives have been successfully designed as selective COX-2 inhibitors.[7][8]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing lead compounds into clinical candidates.[3] For the 5-(Diethylsulfamoyl)-2-methoxybenzoic acid scaffold, activity is modulated by substituents at several key positions.

The following diagram provides a conceptual overview of SAR exploration for this scaffold.

Caption: Key modification points for SAR studies.

-

The Carboxylic Acid (R2): This group is often essential for activity, acting as the primary anchor to the biological target through hydrogen bonding or ionic interactions.[3] Esterification to form prodrugs can improve membrane permeability and oral bioavailability, but the free acid is typically the active form.

-

The Methoxy Group (R3): The methoxy group at the 2-position is electron-donating and can influence the pKa of the carboxylic acid. Its steric bulk forces the carboxyl group out of the plane of the aromatic ring, which can be a critical conformational constraint for fitting into a binding pocket. Studies on other benzoic acid derivatives have shown that methoxylation at the 2-position can have a significant, sometimes negative, effect on inhibitory activity against certain enzymes, highlighting its importance.[2]

-

The Sulfamoyl Group (R4): The sulfonamide oxygen atoms are excellent hydrogen bond acceptors. The two ethyl groups contribute to the molecule's lipophilicity, which affects its ability to cross cell membranes.[7] Modifying these alkyl groups (e.g., from diethyl to dimethyl or cyclic amines like morpholine) can fine-tune solubility, metabolic stability, and target engagement.[9]

-

The Aromatic Ring (R1): Adding further substituents to the aromatic ring can drastically alter activity. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while bulky groups can provide additional van der Waals interactions or confer selectivity for a specific target.

Part 4: Pharmacokinetics and Drug-like Properties

For a compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Studies on close analogs provide valuable insights into the likely pharmacokinetic profile of this series.

A case study of a potent PPAR-α agonist provides a template for the expected pharmacokinetic behavior of this class of molecules.[4]

| Parameter | Rat | Cynomolgus Monkey | Human (Predicted) | Reference |

| Plasma Clearance (CLp) | Low (3.2 ml/min/kg) | Low (6.1 ml/min/kg) | Predicted Low | [4] |

| Oral Bioavailability | Moderate (64%) | Moderate (55%) | Predicted > 80% | [4][10] |

| Plasma Half-life (t½) | 7.1 h | 9.4 h | Predicted 6-7 h | [4][10] |

| Plasma Protein Binding | >99% | >99% | >99% | [4] |

| Primary Metabolism | Oxidation & Glucuronidation | Oxidation & Glucuronidation | CYP3A4-mediated oxidation | [4] |

Key Insights:

-

Absorption & Bioavailability: The moderate-to-high oral bioavailability observed in preclinical species suggests that this scaffold is well-absorbed.[4] Molecules with molecular weights under 500 Da, a characteristic of this series, are generally more easily absorbed.[7]

-

Distribution: High plasma protein binding (>99%) is a common feature, which means that only a small fraction of the drug is free to interact with its target.[4] This must be considered when correlating in vitro potency with in vivo efficacy.

-

Metabolism: The primary routes of metabolism involve oxidation and phase II glucuronidation.[4] In vitro studies identified CYP3A4 as the main enzyme responsible for oxidative metabolism.[4] Crucially, the lead compound showed no significant inhibition of major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[4]

-

Excretion: A portion of the drug may be eliminated unchanged via biliary excretion.[4]

Workflow for In Vitro Metabolic Stability Assessment

Assessing metabolic stability early in the discovery process is critical. A common method is the liver microsomal stability assay.

Caption: Workflow for a liver microsomal stability assay.

Conclusion and Future Perspectives

The 5-(Diethylsulfamoyl)-2-methoxybenzoic acid scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a solid foundation for achieving drug-like characteristics.

Current research points towards significant potential in metabolic diseases and oncology. Future work should focus on:

-

SAR Expansion: Systematically exploring the chemical space around the core scaffold to improve potency and selectivity for specific targets like kinases or nuclear receptors.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions responsible for the observed biological effects to guide rational drug design.

-

Pharmacokinetic Optimization: Fine-tuning the structure to enhance metabolic stability and optimize oral bioavailability, moving from preclinical models to human pharmacokinetic predictions.

By leveraging the insights outlined in this guide, researchers and drug development professionals can effectively harness the potential of this versatile chemical class to create the next generation of targeted therapies.

References

- Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human.Xenobiotica.

- The Diverse Biological Activities of Sulfonylbenzoic Acid Deriv

- Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1).PrepChem.com.

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.PMC.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.Benchchem.

- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.MDPI.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.PubMed.

- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.RSC Publishing.

- Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist.PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, a sophisticated pharmaceutical intermediate. While not directly a household name, this molecule and its close analogs are pivotal in the synthesis of a class of widely used therapeutic agents. This document will elucidate its synthetic pathways, its role in the construction of complex active pharmaceutical ingredients (APIs), and the chemical rationale that makes it a valuable building block in medicinal chemistry.

Introduction: The Unseen Architect of Substituted Benzamide Drugs

5-(Diethylsulfamoyl)-2-methoxybenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methoxy group, and a diethylsulfonamide moiety. This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of APIs, particularly substituted benzamides.

While direct large-scale application of the N,N-diethyl variant is not as prominently documented as its primary sulfonamide counterpart, its chemistry is central to understanding the synthesis of drugs like Sulpiride and Levosulpride.[1] The principles governing its synthesis and reactivity are directly analogous and offer a case study in the strategic design of pharmaceutical intermediates. The N,N-diethyl substitution offers a key point of molecular diversity for modulating the physicochemical properties of a final drug candidate, such as lipophilicity and metabolic stability.

Physicochemical Properties

A summary of the key properties of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is presented below, providing a useful reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₅S | [2] |

| Molecular Weight | 287.33 g/mol | [2] |

| CAS Number | 168890-57-1 | [2] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

The Synthetic Pathway: From Commodity Chemicals to a High-Value Intermediate

The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is a multi-step process that begins with readily available starting materials. The most common and industrially relevant route starts with 2-methoxybenzoic acid (o-anisic acid), which itself can be derived from salicylic acid.[1][3]

Overall Synthetic Scheme

Caption: Synthetic pathway for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.

Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid

The first critical step is the electrophilic aromatic substitution to introduce a chlorosulfonyl group onto the benzene ring. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the sulfonation occurs predominantly at the para position (position 5).

-

Causality of Experimental Choices: Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation. The reaction is typically performed neat or in a non-reactive solvent like dichloroethane.[4] The addition of sodium chloride has been reported to improve the reaction's efficiency.[4] The temperature is carefully controlled, as excessive heat can lead to side reactions and degradation.

Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid

Materials:

-

2-Methoxybenzoic acid (o-anisic acid)

-

Chlorosulfonic acid

-

Dichloroethane

-

Sodium chloride

-

Ice water

Procedure:

-

To a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10 g), add chlorosulfonic acid (55 ml) dropwise over 6 hours, maintaining the temperature at 20°C.[4]

-

After the addition is complete, warm the mixture to 40°C for 1 hour, and then to 65°C.[4]

-

Maintain the reaction mixture at 65-70°C for 17 hours.[4]

-

Carefully pour the cooled reaction mixture into 300 g of ice water.[4]

-

The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[4]

-

Collect the solid by filtration, wash with cold water, and dry. A typical yield is around 65%.[4]

Step 2: Amination with Diethylamine

The highly reactive sulfonyl chloride is then converted to the corresponding sulfonamide via nucleophilic substitution with diethylamine.

-

Causality of Experimental Choices: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. An excess of diethylamine can serve as both the nucleophile and the base. The choice of solvent is important to ensure the solubility of the reactants. This step is analogous to the amination with ammonia in the synthesis of the Sulpiride intermediate.[1]

Experimental Protocol: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid

Materials:

-

5-(Chlorosulfonyl)-2-methoxybenzoic acid

-

Diethylamine

-

A suitable solvent (e.g., tetrahydrofuran, dichloromethane)

-

Water

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolve 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of diethylamine to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).

-

After the reaction is complete, perform an aqueous workup. This typically involves washing with a dilute acid (e.g., HCl) to remove excess diethylamine, followed by extraction with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Role as a Pharmaceutical Intermediate: The Case of Substituted Benzamides

The primary value of 5-(diethylsulfamoyl)-2-methoxybenzoic acid lies in its ability to be readily converted into a variety of benzamide derivatives. The carboxylic acid can be activated and then coupled with a desired amine to form an amide bond, which is a common structural motif in many pharmaceuticals.

Exemplary Application: Analogy to Sulpiride Synthesis

To understand the utility of this intermediate, we can examine the synthesis of Sulpiride, which uses the closely related 2-methoxy-5-sulfamoylbenzoic acid (or its methyl ester).[1][5] This reaction provides a clear blueprint for how 5-(diethylsulfamoyl)-2-methoxybenzoic acid would be utilized.

Caption: General workflow for the synthesis of a benzamide API.

In the synthesis of Sulpiride, the methyl ester of 2-methoxy-5-sulfamoylbenzoic acid is directly condensed with N-ethyl-2-aminomethylpyrrolidine at elevated temperatures, often in a high-boiling solvent like ethylene glycol or without a solvent.[1][6]

Experimental Protocol: Amide Coupling (General Procedure)

Materials:

-

5-(Diethylsulfamoyl)-2-methoxybenzoic acid

-

Thionyl chloride or a coupling agent (e.g., EDC, DCC)

-

The desired amine

-

A suitable solvent (e.g., THF, DCM)

-

A non-nucleophilic base (e.g., triethylamine), if necessary

Procedure (via Acyl Chloride):

-

Reflux 5-(diethylsulfamoyl)-2-methoxybenzoic acid with an excess of thionyl chloride to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in an anhydrous solvent like dichloromethane.

-

In a separate flask, dissolve the desired amine and a base like triethylamine in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0°C.

-

Allow the reaction to proceed to completion.

-

Perform a standard aqueous workup to remove salts and impurities, followed by purification of the final benzamide product, typically by chromatography or recrystallization.

The Significance of the Diethylsulfamoyl Moiety

The choice between a primary sulfonamide (-SO₂NH₂) and a dialkylsulfonamide (-SO₂NR₂) like the diethyl version is a critical decision in drug design. This substitution can significantly impact the molecule's properties:

-

Increased Lipophilicity: The two ethyl groups increase the lipophilicity of the molecule compared to the primary sulfonamide. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its ability to cross cell membranes.

-

Altered Hydrogen Bonding: The primary sulfonamide has two hydrogen bond donors (the N-H protons), whereas the diethylsulfonamide has none. This change in hydrogen bonding capacity can drastically alter how the final drug molecule interacts with its biological target (e.g., a receptor or enzyme).

-

Metabolic Stability: The N-H bonds of a primary sulfonamide can be sites of metabolism. Replacing these with N-alkyl groups can block this metabolic pathway, potentially increasing the drug's half-life.

Conclusion: A Versatile Scaffold for Future Drug Discovery

5-(Diethylsulfamoyl)-2-methoxybenzoic acid represents a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis from common starting materials is well-established, and its functional groups are primed for conversion into a wide array of complex benzamide derivatives. By understanding the synthesis of analogous drugs like Sulpiride, and by appreciating the nuanced effects of the diethylsulfamoyl group on a molecule's properties, medicinal chemists can leverage this intermediate to create new chemical entities with tailored pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery programs.

References

- A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. (n.d.). BenchChem.

- CN112441960A - Synthetic method of sulpiride. (n.d.).

- CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach. (n.d.).

- Levosulpiride - High-Quality CAS No: 23672-07-3 at Best Prices. (n.d.). Angle Bio Pharma.

- KR20020092123A - Method of preparing levosulpiride and intermediates used therein. (n.d.).

- A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)

- In silico studies, synthesis, characterization and in vitro studies of levosulpiride deriv

- WO 03/055857 A1. (2003, July 10).

- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (2016, May 25).

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.).

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023, July 4). Semantic Scholar.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.

- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO Cuba.

- CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. (n.d.).

- Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermedi

- Patents & Products. (n.d.). Garg Lab - UCLA.

- 5-[(Diethylamino)sulfonyl]-2-methoxybenzoic acid. (n.d.). Appchem.

- Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). (n.d.). PrepChem.com.

- 7-methoxyphthalide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2025, August 6).

- (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.).

- SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)

- Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor. (2022, June 1). PubMed.

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.).

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI.

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).

- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.).

- Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN112441960A - Synthetic method of sulpiride - Google Patents [patents.google.com]

- 6. CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Yield Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS: 168890-57-1). This compound is a critical structural analog in the development of substituted benzamides (e.g., Tiapride, Sultopride) and Organic Anion Transporter (OAT) inhibitors.

Abstract & Retrosynthetic Strategy

The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzoic acid is achieved through a robust two-step sequence starting from commercially available o-Anisic acid (2-Methoxybenzoic acid) . The strategy leverages the ortho/para directing effect of the methoxy group to selectively install the sulfonyl moiety at the 5-position (para to the methoxy), followed by amidation with diethylamine.

Retrosynthetic Pathway

The following logic flow illustrates the critical intermediates and reagents selected for this protocol.

Figure 1: Retrosynthetic analysis showing the conversion of o-Anisic acid to the target sulfonamide via a sulfonyl chloride intermediate.

Safety & Handling (Critical)

WARNING: This protocol involves Chlorosulfonic acid (

-

Reaction Hazard:

reacts explosively with water, releasing -

Quenching: The quenching step (pouring reaction mixture onto ice) is highly exothermic. It must be performed slowly with vigorous stirring.

-

PPE: Full face shield, acid-resistant gloves, and a functioning fume hood are mandatory.

Experimental Protocol

Step 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic acid

This step utilizes excess chlorosulfonic acid as both the reagent and the solvent to ensure complete conversion and maintain solubility.

Reagents:

-

2-Methoxybenzoic acid (o-Anisic acid): 15.2 g (100 mmol)

-

Chlorosulfonic acid: 58.3 g (33 mL, 500 mmol, 5.0 equiv)

-

Dichloromethane (DCM): For extraction (optional)

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (

trap) to neutralize evolved -

Cooling: Charge the flask with Chlorosulfonic acid (33 mL). Cool the system to

using an ice-salt bath. -

Addition: Add o-Anisic acid (15.2 g) portion-wise over 30 minutes.

-

Technical Insight: Maintain internal temperature below

during addition. Rapid addition causes localized overheating and charring (darkening of the mixture).

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to

for 2 hours.-

Validation: Evolution of

gas will cease when the reaction is near completion.[1]

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the oily reaction mass dropwise onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Isolation: Filter the precipitate immediately. Wash with cold water (

) to remove residual mineral acid. -

Drying: Dry the solid under vacuum over

or use immediately in Step 2.-

Stability Note: Sulfonyl chlorides are moisture-sensitive.[2] Long-term storage requires an inert atmosphere at

.

-

Expected Yield: 20–22 g (80–88%) Appearance: Off-white crystalline solid.

Step 2: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid

The crude sulfonyl chloride is coupled with diethylamine. An anhydrous organic solvent method is preferred over aqueous Schotten-Baumann conditions to minimize hydrolysis of the sulfonyl chloride.

Reagents:

-

5-(Chlorosulfonyl)-2-methoxybenzoic acid (from Step 1): 10.0 g (40 mmol)

-

Diethylamine: 3.5 g (48 mmol, 1.2 equiv)

-

Triethylamine (TEA): 8.1 g (80 mmol, 2.0 equiv)

-

Dichloromethane (DCM): 100 mL (Anhydrous)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve the sulfonyl chloride (10.0 g) in anhydrous DCM (80 mL). Cool to

. -

Amine Addition: Mix Diethylamine (3.5 g) and Triethylamine (8.1 g) in DCM (20 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 20 minutes.

-

Mechanistic Note: TEA acts as an

scavenger. While diethylamine can act as the base, using TEA saves the more expensive reagent and prevents the formation of difficult-to-remove diethylamine hydrochloride salts.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup:

-

Wash the organic phase with

( -

Wash with Brine (

). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude residue from Ethanol/Water (1:1) or pure Methanol .

Expected Yield: 9.5–10.5 g (82–91%) Appearance: White crystalline powder.

Analytical Validation & QC

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Melting Point | Capillary Method | |

| Purity | HPLC (C18, MeOH/Water) | |

| Mass Spec | LC-MS (ESI+) |

Structural Confirmation (NMR Logic)

-

NMR (400 MHz, DMSO-

-

12.8-13.0 (br s, 1H,

-

8.05 (d,

-

7.90 (dd,

-

7.35 (d,

-

3.92 (s, 3H,

-

3.15 (q, 4H,

-

1.05 (t, 6H,

-

12.8-13.0 (br s, 1H,

Process Visualization

The following diagram details the experimental workflow, highlighting critical control points (temperature and stoichiometry).

Figure 2: Step-by-step experimental workflow for the synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.

References

-

PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(diethylsulfamoyl)-2-methoxybenzoic acid Compound Summary. Retrieved from [Link]

Sources

Crystallization techniques for purifying 5-(Diethylsulfamoyl)-2-methoxybenzoic acid

Application Note: High-Purity Crystallization of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5]

This guide details the purification of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid (DSMBA), a critical intermediate in the synthesis of substituted benzamide pharmacophores. Unlike its primary sulfonamide analogs (e.g., Sulpiride intermediates), the presence of the diethyl group on the sulfonamide moiety significantly alters its physicochemical profile, increasing lipophilicity and eliminating the acidity of the sulfonamide nitrogen.[1]

Target Compound Profile:

-

Structure: A benzoic acid core with a 2-methoxy substituent and a 5-diethylsulfamoyl group.[2]

-

Acidity: Monoprotic acid (Carboxylic acid

).[1] The sulfonamide group ( -

Solubility Challenges: The molecule exhibits "amphiphilic-like" behavior—high solubility in chlorinated solvents and alcohols, but low solubility in acidic aqueous media.[1]

This protocol leverages two orthogonal techniques: Reactive Acid-Base Swing Crystallization (for gross impurity removal) and Controlled Cooling Recrystallization (for polymorph control and final polishing).

Physicochemical Profiling & Solvent Selection[1][7]

Effective crystallization requires understanding the solubility differential between the target and its impurities.[1]

| Solvent System | Solubility Behavior | Usage Context |

| Aqueous NaOH (pH > 10) | High (Forms Sodium Salt) | Primary Capture: Dissolves target; rejects neutral organics. |

| Dichloromethane (DCM) | High | Washing: Removes non-acidic impurities during the aqueous phase.[1] |

| Ethanol/Water (80:20) | Temperature Dependent | Recrystallization: Ideal for cooling crystallization.[1] |

| Acidic Water (pH < 2) | Insoluble | Precipitation: Target crashes out upon acidification.[1] |

| Toluene | Low to Moderate | Anti-solvent: Used to drive yield in organic workflows.[1] |

Protocol A: Reactive Acid-Base Swing (Primary Purification)

Objective: To isolate DSMBA from crude reaction mixtures containing neutral precursors (e.g., sulfonyl chlorides) or decarboxylated byproducts.[1]

Mechanism: This method utilizes the carboxylic acid functionality.[1][3] By converting the acid to its water-soluble carboxylate salt, we can extract non-acidic lipophilic impurities into an organic phase before regenerating the solid acid.[1]

Step-by-Step Methodology

-

Dissolution (Salt Formation):

-

Organic Wash (Impurity Rejection):

-

Add Dichloromethane (DCM) (0.5 vol relative to aqueous phase).[1]

-

Agitate vigorously for 10 minutes.

-

Allow phases to separate. The target compound (as a sodium salt) remains in the upper aqueous layer .[1]

-

Discard the lower organic layer (contains neutral impurities).[1]

-

Repeat: Perform this wash twice.[1]

-

-

Reactive Precipitation (Nucleation Control):

-

Transfer the aqueous phase to a clean vessel equipped with an overhead stirrer.[1]

-

Cool the solution to 10°C .

-

Slowly add 2.0 M HCl dropwise.

-

Critical Control: Monitor pH continuously.[1] Cloud point (nucleation) typically occurs around pH 5.0–6.0.[1]

-

Continue addition until pH reaches 1.5 .[1]

-

Aging:[1][4] Stir the resulting slurry for 60 minutes at 5°C to ripen the crystals and prevent occlusion.

-

-

Isolation:

Protocol B: Thermal Recrystallization (Polymorph Polish)

Objective: To remove trace colored impurities and standardize the crystal form (polymorph) for bioavailability or downstream processing.

Solvent System: Ethanol : Water (70:30 v/v).[1] The diethyl group makes the molecule too soluble in pure ethanol; water acts as a co-solvent to reduce solubility and improve yield.[1]

Step-by-Step Methodology

-

Dissolution:

-

Clarification (Optional):

-

Anti-Solvent Addition & Cooling:

-

Maintain temperature at 70°C.

-

Slowly add Water (pre-heated to 70°C) until the solution becomes slightly turbid (approx. 30% water volume).

-

Add a small amount of Ethanol to clarify the solution again (restore single phase).[1]

-

Cooling Ramp: Cool to 20°C at a rate of 10°C/hour .

-

Why? Slow cooling within the Metastable Zone Width (MSZW) promotes the growth of large, pure crystals rather than rapid nucleation of fines.[1]

-

-

Final Isolation:

Process Visualization

Diagram 1: Purification Decision Logic

This workflow illustrates the decision-making process for selecting the appropriate purification route based on impurity profile.

Caption: Logical workflow for selecting purification protocols based on initial impurity characterization.

Diagram 2: Acid-Base Swing Mechanism

Visualizing the chemical transformation driving Protocol A.[1]

Caption: The chemical phase-switching mechanism used to isolate the acidic target from neutral impurities.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Temperature too high during anti-solvent addition or cooling too fast. | Re-heat to dissolve.[1] Add seed crystals at the cloud point.[1] Reduce cooling rate to 5°C/hr. |

| Low Yield | pH not sufficiently low during precipitation; or excess Ethanol in Protocol B. | Protocol A: Ensure pH < 1.[1]5. Protocol B: Increase water ratio or cool to -5°C. |

| Colored Product | Oxidative degradation or occlusion of mother liquor.[1] | Use activated carbon in Protocol B. Ensure thorough washing of the filter cake.[1] |

| Gummy Precipitate | Rapid precipitation trapping impurities.[1] | Digestion: Heat the gummy slurry to 50°C for 30 mins, then slow cool. This "anneals" the solid into a crystalline form.[1] |

References

-

BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis and Purification of Sultopride. Retrieved from

-

National Institutes of Health (NIH). (2013).[1] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC3598973.[1] Retrieved from

-

Google Patents. (2016).[1] Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate (RU2553258C1). Retrieved from

-

PubChem. (2025).[1][6] 5-(diethylsulfamoyl)-2-methoxybenzoic acid (Compound Summary). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sulfamoylation of 2-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the sulfamoylation of 2-methoxybenzoic acid, a critical transformation in the synthesis of various biologically active compounds. We will delve into the underlying chemical principles, present a detailed, field-proven protocol, and offer insights into process optimization and characterization of the final product, 2-methoxy-5-sulfamoylbenzoic acid. This guide is designed to be a practical resource for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Sulfamoyl Moiety